Succinic anhydride
Overview
Description
Succinic anhydride is an organic compound with the molecular formula (C_4H_4O_3). It is a colorless crystalline solid and is the acid anhydride of succinic acid . This compound is widely used in various chemical processes and industrial applications due to its reactivity and versatility.
Synthetic Routes and Reaction Conditions:
Laboratory Preparation: this compound can be synthesized by the dehydration of succinic acid.
Industrial Production: Industrially, this compound is prepared by the catalytic hydrogenation of maleic anhydride. This method is efficient and scalable for large-scale production.
Types of Reactions:
Hydrolysis: this compound readily hydrolyzes to form succinic acid when reacted with water.
Alcoholysis: When reacted with alcohols, this compound forms monoesters.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent.
Alcoholysis: Alcohols (ROH) are used as reagents.
Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used in Friedel-Crafts acylation reactions.
Major Products:
Hydrolysis: Succinic acid.
Alcoholysis: Monoesters of succinic acid.
Acylation: Various acylated products, depending on the substrate used.
Mechanism of Action
Target of Action
Succinic anhydride, an organic compound with the molecular formula (CH2CO)2O , is primarily targeted at various biochemical reactions. It is used as a chemical intermediate in the synthesis of various pharmaceutical and food-grade chemicals . It is also used as a cross-linking agent to enhance the mechanical properties and antimicrobial activities of certain materials .
Mode of Action
This compound readily hydrolyzes to give succinic acid . This reaction can be represented as follows:
(CH2CO)2O+H2O→(CH2CO2H)2(CH_2CO)_2O + H_2O \rightarrow (CH_2CO_2H)_2 (CH2CO)2O+H2O→(CH2CO2H)2
With alcohols (ROH), a similar reaction occurs, delivering the monoester :
(CH2CO)2O+ROH→RO2CCH2CH2CO2H(CH_2CO)_2O + ROH \rightarrow RO_2CCH_2CH_2CO_2H (CH2CO)2O+ROH→RO2CCH2CH2CO2H
Biochemical Pathways
This compound is involved in several biochemical pathways. The major pathways following succinic acid synthesis are the reductive and oxidative branches of the tricarboxylic acid cycle and the glyoxylate cycle . Succinate, an essential component of the Krebs or citric acid cycle, serves as an electron donor in the production of fumaric acid and FADH2 .
Pharmacokinetics
Succinic acid, the hydrolysis product of this compound, is known to play a crucial role in various metabolic processes . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely be influenced by these metabolic processes.
Result of Action
The hydrolysis of this compound results in succinic acid, which has various molecular and cellular effects. Succinic acid has been shown to stimulate neural system recovery, bolster the immune system, and even boost awareness, concentration, and reflexes . It also acts as an antioxidant, helping to neutralize harmful free radicals in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of succinic acid from renewable feedstocks, such as sugarcane, has been shown to be more environmentally friendly and sustainable compared to traditional chemical methods . Furthermore, the selection of the correct biomass is crucial for process sustainability, and the use of second-generation inputs can help reduce impacts in the agricultural stage .
Biochemical Analysis
Biochemical Properties
Succinic anhydride plays a significant role in biochemical reactions. It readily hydrolyzes to give succinic acid . With alcohols (ROH), a similar reaction occurs, delivering the monoester . This compound is used in acylations under Friedel-Crafts conditions .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been used to modify cellulose nanocrystals (CNCs) extracted from microcrystalline cellulose, resulting in succinic CNCs (SCNCs) . This modification has been shown to affect the thermal and mechanical properties of poly(butylene succinate) based composites .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with the ε-amino group of lysine and the N-terminal α-amino group of proteins, in their nonprotonated forms, converting them from basic to acidic groups . This alteration of the net charge of the protein has been exploited for the counting of integral numbers of lysine residues within a protein .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used as a deposition-regulating additive . The relationship between the Li electrodeposition overpotential and the solvation structure of Li ions was systematically analyzed . The addition of this compound facilitated the formation of an improved SEI structure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study conducted by the National Toxicology Program, doses for the 2-year studies were 0, 50, or 100 mg/kg to groups of 60 rats of each sex; 0, 38, or 75 mg/kg to groups of 50 male mice; and 0, 75, or 150 mg/kg to groups of 50 female mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate product of the tricarboxylic acid cycle (TCA) and serves as an electron donor in the production of fumaric acid and FADH2 . It is also involved in the reductive branch of the TCA cycle coupled to PEP carboxylase (PPC) for succinic acid formation (rTCA (PPC) pathway) .
Subcellular Localization
Given its role in the TCA cycle, it is likely that it is localized in the mitochondria, where the TCA cycle takes place .
Scientific Research Applications
Succinic anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Maleic Anhydride: Similar in structure and reactivity, but differs in its applications and specific reactions.
Glutaric Anhydride: Another similar compound, but with a different ring size and reactivity.
Uniqueness of Succinic Anhydride:
- This compound is unique due to its specific reactivity and the types of products it forms. Its ability to undergo hydrolysis, alcoholysis, and acylation makes it versatile in various chemical processes .
Properties
IUPAC Name |
oxolane-2,5-dione | |
---|---|---|
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InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |
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InChI Key |
RINCXYDBBGOEEQ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CC(=O)OC1=O | |
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Molecular Formula |
C4H4O3 | |
Record name | SUCCINIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID7021287 | |
Record name | Succinic anhydride | |
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Molecular Weight |
100.07 g/mol | |
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Physical Description |
Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |
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Boiling Point |
502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |
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Flash Point |
157 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |
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Density |
1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |
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Vapor Density |
3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |
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Vapor Pressure |
1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |
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Color/Form |
NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |
CAS No. |
108-30-5, 68412-02-2 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Succinic anhydride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCCINIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |
Record name | SUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SUCCINIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Succinic anhydride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCCINIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods V
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.